molecular formula C20H12ClN3 B11569538 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine

5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine

Cat. No.: B11569538
M. Wt: 329.8 g/mol
InChI Key: YLEWYAMOZWCHKF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)benzimidazo[2,1-a]phthalazine
  • 5-(4-Bromophenyl)benzimidazo[2,1-a]phthalazine
  • 5-(4-Fluorophenyl)benzimidazo[2,1-a]phthalazine

Uniqueness

5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom increases the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C20H12ClN3

Molecular Weight

329.8 g/mol

IUPAC Name

5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20-22-17-7-3-4-8-18(17)24(20)23-19/h1-12H

InChI Key

YLEWYAMOZWCHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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